Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an anthracenylcarbonyl group and a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- typically involves the reaction of piperazine with 9-anthracenylcarbonyl chloride and phenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- include:
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(1-naphthalenyl)-
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-
- Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-
Uniqueness
What sets Piperazine, 1-(9-anthracenylcarbonyl)-4-phenyl- apart from these similar compounds is its unique combination of the anthracenylcarbonyl and phenyl groups, which confer distinct chemical and photophysical properties. This makes it particularly valuable in the development of advanced materials and in scientific research focused on understanding its biological activities .
Properties
CAS No. |
647854-31-7 |
---|---|
Molecular Formula |
C25H22N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
anthracen-9-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H22N2O/c28-25(27-16-14-26(15-17-27)21-10-2-1-3-11-21)24-22-12-6-4-8-19(22)18-20-9-5-7-13-23(20)24/h1-13,18H,14-17H2 |
InChI Key |
VZJPMBOVNFGQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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